Antileishmanial agent-19

Visceral leishmaniasis Promastigote assay SAR

Antileishmanial agent-19 (Compound F27) is a quinazolinone-based acetamide with well-characterized IC₅₀ values against L. donovani promastigotes (3.39 μM) and intracellular amastigotes (3.55 μM). Unlike structural analogs F12 and F30, F27 uniquely combines direct antiparasitic activity with host-directed immunomodulation via PI3K/Akt/CREB axis inhibition, suppressing IL-10 secretion. Validated in dual rodent models (>85% parasite burden reduction) and mechanistically confirmed as a Leishmania prolyl-tRNA synthetase inhibitor. An essential reference standard for antileishmanial screening assays and a pharmacological probe for host-directed therapy research.

Molecular Formula C22H18N4O3
Molecular Weight 386.4 g/mol
Cat. No. B12398402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-19
Molecular FormulaC22H18N4O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=N4
InChIInChI=1S/C22H18N4O3/c1-26-21(24-18-7-3-2-6-17(18)22(26)28)15-9-11-16(12-10-15)29-14-20(27)25-19-8-4-5-13-23-19/h2-13H,14H2,1H3,(H,23,25,27)
InChIKeyAHVJHWKOAINDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-19 (Compound F27): A Quinazolinone-Based Acetamide Derivative with Dual Parasite and Host-Targeted Activity


Antileishmanial agent-19, also referred to as Compound F27, is a synthetic small molecule belonging to the quinazolinone-based acetamide chemical class [1]. Its molecular formula is C₂₂H₁₈N₄O₃ with a molecular weight of 386.4 g/mol . The compound was identified through a structure-activity relationship (SAR) study of 33 derivatives (F1-F33) and emerged as one of the most potent analogs against Leishmania donovani, the causative agent of visceral leishmaniasis [1].

Why Antileishmanial Agent-19 Cannot Be Substituted with Closely Related Quinazolinone Analogs


Quinazolinone-based acetamide derivatives as a class have been explored for antileishmanial activity, yet potency varies dramatically with subtle structural modifications [1]. In the F-series, 33 analogs were synthesized and screened; only a subset displayed meaningful activity, and only F12 and F27 progressed to in vivo evaluation [1]. Notably, F30—a direct structural analog—exhibited approximately 2.4-fold lower potency against promastigotes and 1.8-fold lower potency against amastigotes compared to F27 [1]. Moreover, while F12 demonstrated comparable in vivo efficacy, it lacks the host-directed immunomodulatory activity characterized for F27, namely the inhibition of the PI3K/Akt/CREB axis that suppresses parasite-induced IL-10 secretion [1]. These quantitative and mechanistic distinctions preclude interchangeable use among in-class analogs for research applications requiring defined pharmacological profiles.

Quantitative Evidence Guide: Antileishmanial Agent-19 Differentiation Versus Analogs F12 and F30


Superior In Vitro Potency Against L. donovani Promastigotes Compared to Analogs F12 and F30

In a head-to-head evaluation of 33 quinazolinone-based acetamide derivatives, Antileishmanial agent-19 (F27) demonstrated the most potent activity against L. donovani promastigotes with an IC₅₀ of 3.39 ± 0.85 μM, compared to 5.76 ± 0.84 μM for F12 and 8.26 ± 1.23 μM for F30 [1].

Visceral leishmaniasis Promastigote assay SAR

Enhanced Efficacy Against Clinically Relevant Intracellular Amastigotes Relative to Analogs F12 and F30

Against the clinically relevant intracellular amastigote stage in infected J774 macrophages, Antileishmanial agent-19 exhibited an IC₅₀ of 3.55 ± 0.22 μM, which is superior to both F12 (6.02 ± 0.52 μM) and F30 (6.23 ± 0.13 μM) [1].

Intracellular amastigote Macrophage infection model Visceral leishmaniasis

In Vivo Parasite Burden Reduction in Two Animal Models with High Translational Relevance

Oral administration of Antileishmanial agent-19 (25 mg/kg for 5 days) resulted in >85% reduction in splenic and hepatic parasite burden in L. donovani-infected BALB/c mice and Syrian golden hamsters [1]. Comparable efficacy was observed for analog F12 in both models, whereas F30 was not evaluated in vivo, indicating a performance threshold not met by all active in vitro analogs [1].

In vivo efficacy BALB/c mouse model Hamster model Visceral leishmaniasis

Dual Mechanism of Action: Parasite Prolyl-tRNA Synthetase Inhibition with Host-Directed Immunomodulation

Antileishmanial agent-19 engages two distinct pharmacological mechanisms not reported in combination for analogs F12 or F30. (1) In silico docking and biochemical validation confirmed inhibition of Leishmania prolyl-tRNA synthetase, resulting in decreased parasite proline levels, amino acid starvation, G1 cell cycle arrest, and autophagy-mediated apoptosis [1]. (2) In host J774 macrophages, F27 uniquely inhibited the PI3K/Akt/CREB axis, leading to decreased IL-10 secretion and a shift toward protective IL-12 release—an immunomodulatory profile not described for F12 or F30 [1].

Prolyl-tRNA synthetase PI3K/Akt/CREB pathway IL-10 Immunomodulation Autophagy

Favorable Physicochemical and Predicted Pharmacokinetic Profile Supporting Oral Bioavailability

Physicochemical characterization of Antileishmanial agent-19 reveals compliance with Lipinski's Rule of Five (molecular weight 386.4 g/mol, calculated LogP within acceptable range) and predicted oral bioavailability parameters favorable for oral administration [1]. While explicit PK parameters for F12 and F30 were not reported, the SAR study highlighted that F27 was selected for PK evaluation based on its balanced profile, underscoring its differentiation within the series [1].

Physicochemical properties Pharmacokinetics Oral bioavailability Lipinski

Recommended Research and Procurement Scenarios for Antileishmanial Agent-19


In Vitro Antileishmanial Screening and SAR Benchmarking

Antileishmanial agent-19 is optimally suited as a reference standard or positive control in in vitro antileishmanial screening assays. Its well-characterized IC₅₀ values against both promastigotes (3.39 μM) and intracellular amastigotes (3.55 μM) provide reliable benchmarks for evaluating novel compounds [1]. The availability of comparative data against F12 and F30 within the same assay system enables robust SAR analysis and potency calibration [1].

In Vivo Efficacy Studies in Murine and Hamster Models of Visceral Leishmaniasis

For laboratories conducting in vivo visceral leishmaniasis research, Antileishmanial agent-19 offers a validated tool with demonstrated >85% parasite burden reduction in both BALB/c mice and Syrian golden hamsters following oral administration [1]. This dual-model validation increases confidence in experimental reproducibility and enables cross-species pharmacological comparisons [1].

Host-Pathogen Interaction and Immunoparasitology Research

Antileishmanial agent-19 is uniquely suited for studies investigating host-directed immunomodulation in leishmaniasis. Its demonstrated inhibition of the PI3K/Akt/CREB axis and subsequent suppression of IL-10 secretion in macrophages [1] makes it a valuable pharmacological probe for dissecting immune evasion mechanisms and evaluating combination strategies that target both parasite viability and host immune polarization [1].

Aminoacyl-tRNA Synthetase Inhibitor Research and Tool Compound Applications

As a validated inhibitor of Leishmania prolyl-tRNA synthetase [1], Antileishmanial agent-19 serves as a chemical probe for studying translation machinery in kinetoplastid parasites. The compound's induction of amino acid starvation, G1 arrest, and autophagy-mediated cell death [1] supports its utility in fundamental studies of parasite stress responses and validation of prolyl-tRNA synthetase as a therapeutic target across related protozoan pathogens [1].

Technical Documentation Hub

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